6-Fluoronicotinic acid
Overview
Description
6-Fluoronicotinic acid, also known as 6-fluoropyridine-3-carboxylic acid, is an organic compound with the molecular formula C6H4FNO2. It is a derivative of nicotinic acid, where a fluorine atom replaces one hydrogen atom on the pyridine ring. This compound is commonly used as a building block in organic synthesis and medicinal chemistry .
Mechanism of Action
Target of Action
It is known that 6-fluoronicotinic acid is a fluorinated derivative of nicotinic acid, which is an important food supplement used to treat pellagra, a vitamin b3 deficiency disease .
Mode of Action
It is applied as a molecular scaffold to synthesize tracers for positron emission tomography, for visualizing and measuring changes in metabolic processes .
Biochemical Pathways
It is known that many microorganisms can degrade nicotine via various biochemical pathways , and given the structural similarity between nicotine and this compound, it is plausible that similar pathways could be involved.
Pharmacokinetics
Its molecular weight (14110 g/mol) and physical properties (solid form, melting point 144-148 °C) suggest that it may have certain bioavailability characteristics .
Result of Action
It is known that this compound is commonly used as a building block for active pharmaceutical ingredients (apis), suggesting that it may have significant effects at the molecular and cellular level .
Action Environment
Given its solid form and specific melting point, it can be inferred that temperature and physical state may play a role in its stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Fluoronicotinic acid can be synthesized through several methods. One common approach involves the fluorination of pyridine-3-carboxylic acid esters using sodium hydroxide . Another method includes the catalytic exchange of 2,5-dibromopyridine with isopropyl magnesium chloride Grignard reagent, followed by reaction with chloroformate or Boc2O to generate 6-bromonicotinate, which is then fluoridated .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with careful control of reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
6-Fluoronicotinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
6-Fluoronicotinic acid has numerous applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Nicotinic acid: The parent compound, without the fluorine substitution.
6-Chloronicotinic acid: Similar structure with a chlorine atom instead of fluorine.
2-Fluoronicotinic acid: Fluorine atom positioned at a different location on the pyridine ring.
Uniqueness
6-Fluoronicotinic acid is unique due to the presence of the fluorine atom at the 6-position, which imparts distinct chemical and physical properties. This substitution enhances its reactivity and stability, making it a preferred choice in various synthetic and medicinal applications .
Properties
IUPAC Name |
6-fluoropyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO2/c7-5-2-1-4(3-8-5)6(9)10/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDLCTNVHJEBDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80287610 | |
Record name | 6-Fluoronicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80287610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
403-45-2 | |
Record name | 403-45-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51767 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Fluoronicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80287610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Fluoronicotinic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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